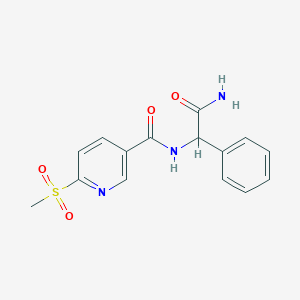
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as AOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPC is a small molecule inhibitor that has been found to selectively target certain enzymes and receptors, making it a promising candidate for drug development and research.
作用機序
The mechanism of action of AOPC is complex and involves the selective inhibition of specific enzymes and receptors. AOPC has been found to inhibit several enzymes, including protein kinase C (PKC), phospholipase C (PLC), and phosphatidylinositol 3-kinase (PI3K). AOPC has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor CB1. By selectively targeting these enzymes and receptors, AOPC can modulate various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AOPC are diverse and depend on the specific enzymes and receptors that it targets. In cancer cells, AOPC has been found to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. In neurons, AOPC has been shown to modulate synaptic plasticity, enhance long-term potentiation (LTP), and improve cognitive function. In the immune system, AOPC has been found to modulate the activity of various immune cells, including T cells, B cells, and macrophages.
実験室実験の利点と制限
The advantages of using AOPC in lab experiments include its high selectivity and specificity for certain enzymes and receptors, its potential for drug development and research, and its diverse range of applications in various fields. However, there are also some limitations associated with the use of AOPC in lab experiments, including its complex synthesis process, its potential for off-target effects, and its limited availability and high cost.
将来の方向性
There are several future directions for research on AOPC, including the development of more efficient synthesis methods, the identification of new targets and applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Some potential future directions for research on AOPC include the development of AOPC-based drugs for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases, the identification of new targets and applications for AOPC, and the optimization of its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of AOPC is a complex process that involves several steps. It starts with the reaction of 2-amino-3-bromopyridine with 2-bromo-1-phenylethanone to form 2-amino-3-(2-oxo-1-phenylethyl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to form AOPC. The purity and yield of AOPC can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
AOPC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, AOPC has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors. In neuroscience, AOPC has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In immunology, AOPC has been found to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-23(21,22)12-8-7-11(9-17-12)15(20)18-13(14(16)19)10-5-3-2-4-6-10/h2-9,13H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIKWQXSESKNBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methanesulfonylpyridin-3-yl)formamido]-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568416.png)
![(1'R,2R,3'S)-5-Hydroxy-3'-(3-hydroxyprop-1-en-2-yl)-3-oxospiro[1-benzofuran-2,2'-cyclopentane]-1'-carboxylic acid](/img/structure/B2568418.png)
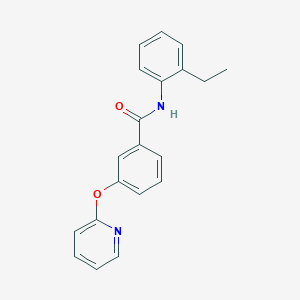
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
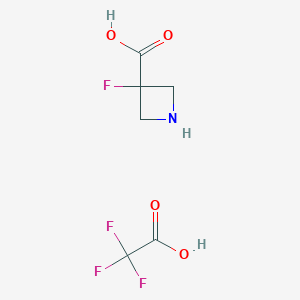
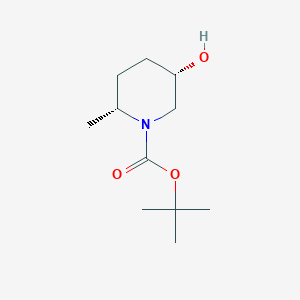
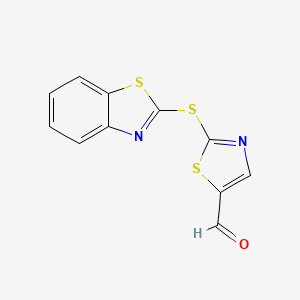
![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)

![(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate](/img/structure/B2568436.png)
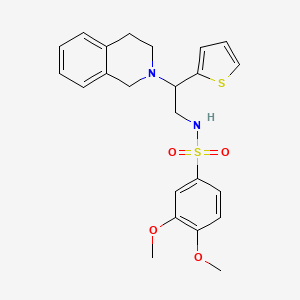
![2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2568439.png)